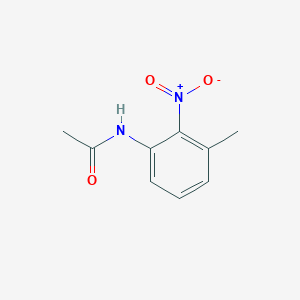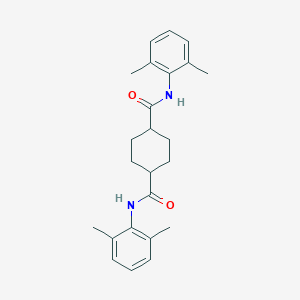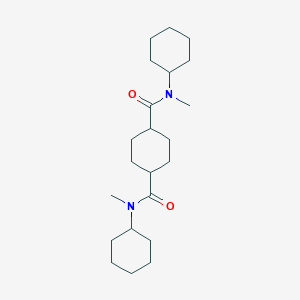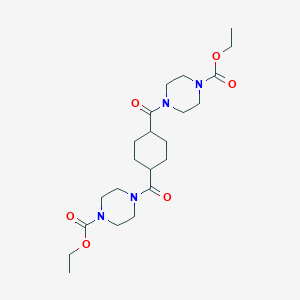
N-(3-methyl-2-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methyl-2-nitrophenyl)acetamide, also known as MNA, is a chemical compound that has been widely used in scientific research due to its unique properties. MNA is a yellow crystalline powder that is soluble in organic solvents and is stable under normal laboratory conditions. It has been used as a reagent in various chemical reactions, and its applications in biological and medical research have been extensively studied.
作用机制
The mechanism of action of N-(3-methyl-2-nitrophenyl)acetamide is based on its ability to react with various biomolecules, such as amino acids and nucleotides, to form stable adducts. The resulting products can be detected using various spectroscopic techniques, such as UV-Vis spectroscopy and fluorescence spectroscopy. N-(3-methyl-2-nitrophenyl)acetamide has been shown to react specifically with cysteine residues in proteins, making it a useful tool for studying protein structure and function.
Biochemical and Physiological Effects
N-(3-methyl-2-nitrophenyl)acetamide has been shown to have minimal toxicity in vitro and in vivo, making it a safe reagent for use in biological and medical research. However, it has been shown to have some cytotoxic effects at high concentrations, and caution should be exercised when handling this compound. N-(3-methyl-2-nitrophenyl)acetamide has also been shown to have antioxidant properties, which may be useful in the development of new drugs for the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of N-(3-methyl-2-nitrophenyl)acetamide is its versatility as a reagent. It can be used to detect and quantify various biomolecules, and its applications in biosensors and diagnostic assays make it a valuable tool in medical research. However, N-(3-methyl-2-nitrophenyl)acetamide has some limitations, including its sensitivity to pH and temperature, which can affect its reactivity and stability. Additionally, N-(3-methyl-2-nitrophenyl)acetamide has limited solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several potential future directions for the use of N-(3-methyl-2-nitrophenyl)acetamide in scientific research. One area of interest is the development of new biosensors and diagnostic assays using N-(3-methyl-2-nitrophenyl)acetamide as a reagent. Another potential application is the use of N-(3-methyl-2-nitrophenyl)acetamide in the development of new drugs for the treatment of various diseases, such as cancer and neurodegenerative diseases. Finally, further studies are needed to explore the potential antioxidant properties of N-(3-methyl-2-nitrophenyl)acetamide and its potential use in the prevention and treatment of oxidative stress-related diseases.
Conclusion
In conclusion, N-(3-methyl-2-nitrophenyl)acetamide is a versatile and useful reagent in scientific research. Its ability to act as a chromogenic and fluorogenic reagent makes it a valuable tool in the detection and quantification of various biomolecules, and its applications in biosensors and diagnostic assays make it a promising area of research. Further studies are needed to explore the potential applications of N-(3-methyl-2-nitrophenyl)acetamide in drug development and the prevention and treatment of oxidative stress-related diseases.
合成方法
N-(3-methyl-2-nitrophenyl)acetamide can be synthesized using a variety of methods, including the reaction of 3-methyl-2-nitroaniline with acetic anhydride or acetic acid. The reaction is typically carried out under reflux conditions in the presence of a catalyst, such as sulfuric acid or phosphoric acid. The resulting product is then purified using a variety of techniques, such as recrystallization or column chromatography.
科学研究应用
N-(3-methyl-2-nitrophenyl)acetamide has been widely used in scientific research due to its ability to act as a chromogenic and fluorogenic reagent. It has been used to detect and quantify various biomolecules, such as proteins, enzymes, and nucleic acids. N-(3-methyl-2-nitrophenyl)acetamide has also been used in the development of biosensors and diagnostic assays for various diseases, including cancer and infectious diseases.
属性
产品名称 |
N-(3-methyl-2-nitrophenyl)acetamide |
|---|---|
分子式 |
C9H10N2O3 |
分子量 |
194.19 g/mol |
IUPAC 名称 |
N-(3-methyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H10N2O3/c1-6-4-3-5-8(10-7(2)12)9(6)11(13)14/h3-5H,1-2H3,(H,10,12) |
InChI 键 |
NBOKOFYPQJRBDN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C)[N+](=O)[O-] |
规范 SMILES |
CC1=C(C(=CC=C1)NC(=O)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261440.png)




![1-{[4-(1-Azepanylcarbonyl)cyclohexyl]carbonyl}azepane](/img/structure/B261455.png)
![1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B261457.png)

![N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B261460.png)

![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)
![2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261465.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B261466.png)
![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)